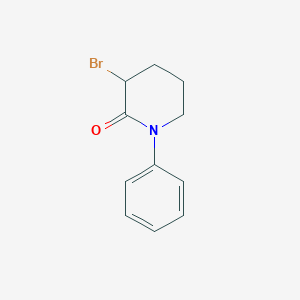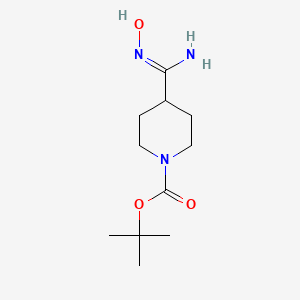
1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine is a chemical compound with the molecular formula C11H21N3O3 and a molecular weight of 243.305 g/mol . This compound is notable for its applications in various fields of scientific research and industry, particularly in the synthesis of polycyclic indazole derivatives that act as ERK inhibitors.
Méthodes De Préparation
The synthesis of 1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. The Boc group is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The deprotection of the Boc group can be achieved using various methods, including the use of oxalyl chloride in methanol, which operates under room temperature conditions for 1–4 hours with yields up to 90% . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to yield various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, to introduce different functional groups.
Common reagents used in these reactions include oxalyl chloride for deprotection, various oxidizing agents for oxidation, and reducing agents for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine has a wide range of applications in scientific research, including:
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: The compound is employed in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine involves its interaction with specific molecular targets, such as enzymes and proteins. The Boc group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amino group can interact with target enzymes, inhibiting their activity and modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-tert-Butyloxycarbonyl-4-(N-Hydroxycarbamimidoyl)piperidine can be compared with other similar compounds, such as:
N-tert-Butyloxycarbonyl-4-piperidone: Another Boc-protected piperidine derivative used in organic synthesis.
N-tert-Butyloxycarbonyl-4-aminopiperidine: A similar compound with an amino group instead of the hydroxycarbamimidoyl group.
Propriétés
Numéro CAS |
782493-60-1 |
|---|---|
Formule moléculaire |
C11H21N3O3 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
tert-butyl 4-[(E)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(15)14-6-4-8(5-7-14)9(12)13-16/h8,16H,4-7H2,1-3H3,(H2,12,13) |
Clé InChI |
KMBRLTGPGNMNIY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=NO)N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC(CC1)/C(=N\O)/N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C(=NO)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


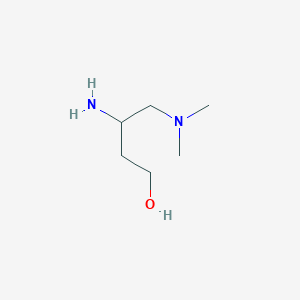

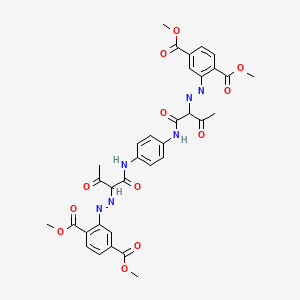
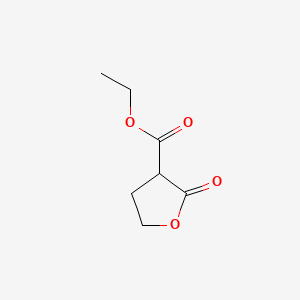



![(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B3429841.png)
